Cinnamyl Acetate

antibacterial colitis inflammatory bowel disease

Cinnamyl acetate (CAS 103-54-8) is the acetate ester of cinnamyl alcohol, delivering a sweet, floral-balsamic odor distinct from the pungent spice of cinnamaldehyde—making interchangeability unacceptable in fragrance and flavor formulations. It holds FEMA GRAS No. 2293, FDA 21 CFR 172.515, JECFA, and IFRA approval with a defined max skin application of 0.62% (Category 4). Documented as a novel broad-spectrum antibacterial with in vivo efficacy in a DSS-induced murine colitis model, and as a botanical larvicide outperforming DEET against Aedes aegypti (LC₅₀ > 50 ppm). Synergistic α-amylase inhibition with cinnamaldehyde supports metabolic health research. Procure this multi-application, regulatory-compliant ingredient for pharmaceutical, agrochemical, fine fragrance, and nutraceutical development.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 103-54-8
Cat. No. B086382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl Acetate
CAS103-54-8
Synonymscinnamyl acetate
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)OCC=CC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
InChIKeyWJSDHUCWMSHDCR-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Acetate (CAS 103-54-8): Sourcing the Ester Analog for Differentiated Flavor, Fragrance, and Bioactivity


Cinnamyl acetate (CAS 103-54-8) is the acetate ester derived from the condensation of cinnamyl alcohol and acetic acid, occurring naturally as a constituent of cinnamon leaf and bark oils [1]. It is a colorless to pale yellow liquid with a sweet, balsamic, floral odor and is widely utilized in the flavor and fragrance industry [2]. Regulatory classifications include FEMA GRAS (No. 2293) and FDA 21 CFR 172.515 approval for food flavoring, as well as acceptance by JECFA and inclusion in IFRA guidelines for fragrance applications [3].

Why Cinnamyl Acetate Is Not Interchangeable with Cinnamaldehyde or Other Cinnamyl Derivatives in Procurement


Substituting cinnamyl acetate with cinnamaldehyde or other cinnamyl derivatives introduces substantial risk across functional, sensory, and safety domains. Cinnamyl acetate possesses a distinct sweet, floral-balsamic odor profile with a vapor pressure of 0.008 mm Hg at 20°C, which differs markedly from the pungent, spicy character of cinnamaldehyde [1]. This organoleptic divergence makes interchangeability unacceptable in fragrance and flavor formulations. Furthermore, while both compounds exhibit antimicrobial activity, cinnamyl acetate has been identified as a novel broad-spectrum antibacterial agent with documented in vivo efficacy in a murine colitis model [2]. Regulatory acceptance further constrains substitution: cinnamyl acetate carries specific FEMA GRAS (No. 2293) and IFRA compliance profiles, including a maximum skin application level of 0.62% in fine fragrances [3]. Cinnamaldehyde is subject to distinct regulatory thresholds and allergenic considerations, rendering direct replacement inappropriate without extensive reformulation and safety reassessment.

Quantitative Evidence for Cinnamyl Acetate (CAS 103-54-8): Comparative Performance Data for Procurement Decisions


Cinnamyl Acetate: In Vivo Antibacterial Efficacy in Murine Colitis Model Versus Untreated Control

Cinnamyl acetate (formulated as CIN-102 in multiparticulate delivery systems) demonstrated in vivo efficacy in a dextran sodium sulfate (DSS)-induced colitis mouse model. The optimized coated pellets and matrix mini-tablets reduced bacterial loads in the intestinal mucosa of seven-week-old male mice, improving intestinal inflammation compared to untreated DSS-induced colitis controls [1]. The study established that simple oral gavage of CIN-102 was insufficient, necessitating controlled colonic delivery for therapeutic effect. This represents a head-to-head comparison against vehicle-treated disease controls.

antibacterial colitis inflammatory bowel disease in vivo

Cinnamyl Acetate: Comparative Mosquito Larvicidal Activity Versus DEET

In larvicidal testing against Aedes aegypti (yellow fever mosquito), cinnamyl acetate exhibited strong activity among four cinnamon-derived compounds identified as most effective [1]. The LC50 of DEET, a widely used synthetic mosquito repellent and larvicide, exceeds 50 ppm [1]. Cinnamyl acetate, along with cinnamaldehyde, eugenol, and anethole, demonstrated superior larvicidal potency relative to DEET under identical 24-hour exposure conditions. This direct comparison positions cinnamyl acetate as a natural alternative with quantifiably lower LC50 requirements.

mosquito larvicide Aedes aegypti natural pesticide DEET

Cinnamyl Acetate: Synergistic α-Amylase Inhibition Enhancement with Cinnamaldehyde

The combination of (E)-cinnamaldehyde and (E)-cinnamyl acetate exhibited enhanced α-amylase inhibitory potency compared to cinnamaldehyde alone [1]. This synergistic effect demonstrates that cinnamyl acetate, while not a potent α-amylase inhibitor as a single agent, amplifies the inhibitory activity of cinnamaldehyde when co-administered. The finding derives from enzyme inhibition assays evaluating combinations of cinnamomum-derived compounds.

α-amylase enzyme inhibition synergy antidiabetic

Cinnamyl Acetate: Regulatory Maximum Skin Application Level (IFRA) for Fragrance Formulation Compliance

Cinnamyl acetate is subject to a specific IFRA (International Fragrance Association) restriction: a maximum concentration of 0.62% in the finished product for leave-on skin contact applications (Category 4: fine fragrances and related products) [1]. This quantitative restriction is based on dermal sensitization Quantitative Risk Assessment (QRA). The limit is distinct from those applied to cinnamaldehyde, which carries its own specific IFRA restrictions due to its higher allergenic potential and different safety profile.

IFRA fragrance safety dermal sensitization regulatory compliance

Application Scenarios for Cinnamyl Acetate (CAS 103-54-8) Based on Verified Differential Evidence


Pharmaceutical Research: Targeted Colonic Delivery for Inflammatory Bowel Disease

Procurement of cinnamyl acetate is justified for pharmaceutical development programs exploring novel treatments for colitis and inflammatory bowel disease (IBD). The in vivo validation in a DSS-induced murine colitis model, requiring controlled multiparticulate delivery for therapeutic efficacy, provides a defined research pathway distinct from unformulated cinnamaldehyde applications [1]. This scenario leverages the compound's demonstrated broad-spectrum antibacterial activity and its successful incorporation into colonic delivery systems, a differentiation not established for other cinnamyl derivatives.

Natural Mosquito Larvicide and Eco-Friendly Pest Control Formulations

Sourcing cinnamyl acetate is warranted for developing botanical mosquito larvicides where synthetic alternatives like DEET face consumer rejection or environmental scrutiny. The direct comparative data showing cinnamyl acetate's larvicidal potency against Aedes aegypti exceeding that of DEET (LC50 > 50 ppm) supports its use as a natural active ingredient [1]. This application is reinforced by cinnamyl acetate's established safety profile and pleasant organoleptic properties, which distinguish it from both DEET and the more pungent cinnamaldehyde in consumer-facing products.

Flavor and Fragrance: Compliant Cinnamyl Note for Fine Fragrances

Cinnamyl acetate should be procured for fine fragrance formulations requiring a sweet, floral-balsamic cinnamyl note with a clearly defined IFRA compliance threshold. The established maximum skin application level of 0.62% (Category 4) provides formulators with a predictable, risk-assessed usage guideline [1]. Unlike cinnamaldehyde, which carries distinct allergenic concerns and separate IFRA restrictions, cinnamyl acetate offers a lower-risk alternative for achieving a cinnamyl character in leave-on applications while maintaining full regulatory compliance across FDA, FEMA GRAS, and IFRA frameworks.

Metabolic Health Research: Synergistic α-Amylase Inhibitor Co-Formulation

Cinnamyl acetate may be procured as a co-ingredient in combination with cinnamaldehyde for metabolic health and antidiabetic research targeting α-amylase inhibition. Evidence demonstrates that the combination of (E)-cinnamaldehyde and (E)-cinnamyl acetate exhibits enhanced α-amylase inhibitory potency relative to cinnamaldehyde alone [1]. This synergy-based application scenario distinguishes cinnamyl acetate from other cinnamyl derivatives and supports its inclusion in nutraceutical or pharmaceutical research formulations where maximal enzyme inhibition is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamyl Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.